molecular formula C23H30N2O2 B1526676 tert-Butyl ((1-benzhydrylazetidin-3-yl)methyl)(methyl)carbamate CAS No. 1064048-70-9

tert-Butyl ((1-benzhydrylazetidin-3-yl)methyl)(methyl)carbamate

Cat. No.: B1526676
CAS No.: 1064048-70-9
M. Wt: 366.5 g/mol
InChI Key: PTZNHGUSSATYQK-UHFFFAOYSA-N
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Description

tert-Butyl ((1-benzhydrylazetidin-3-yl)methyl)(methyl)carbamate: is a synthetic organic compound with the molecular formula C23H30N2O2. It is known for its unique structure, which includes an azetidine ring, a benzhydryl group, and a tert-butyl carbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((1-benzhydrylazetidin-3-yl)methyl)(methyl)carbamate typically involves the reaction of 1-benzhydrylazetidine with tert-butyl chloroformate and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl ((1-benzhydrylazetidin-3-yl)methyl)(methyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

tert-Butyl ((1-benzhydrylazetidin-3-yl)methyl)(methyl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl ((1-benzhydrylazetidin-3-yl)methyl)(methyl)carbamate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and proteins, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .

Comparison with Similar Compounds

tert-Butyl ((1-benzhydrylazetidin-3-yl)methyl)(methyl)carbamate can be compared with other similar compounds, such as:

  • tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate
  • Benzyl (1-benzhydrylazetidin-3-yl)carbamate
  • tert-Butyl 1-benzhydrylazetidin-3-yl (methyl)carbamate

These compounds share structural similarities but differ in their functional groups and specific applications. The unique combination of the azetidine ring, benzhydryl group, and tert-butyl carbamate moiety in this compound makes it distinct and valuable for various research purposes .

Properties

IUPAC Name

tert-butyl N-[(1-benzhydrylazetidin-3-yl)methyl]-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O2/c1-23(2,3)27-22(26)24(4)15-18-16-25(17-18)21(19-11-7-5-8-12-19)20-13-9-6-10-14-20/h5-14,18,21H,15-17H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTZNHGUSSATYQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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